molecular formula C8H4ClNO2S B3043751 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride CAS No. 914637-72-2

2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride

Cat. No.: B3043751
CAS No.: 914637-72-2
M. Wt: 213.64 g/mol
InChI Key: BDCUNTBTJMORKR-UHFFFAOYSA-N
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Description

2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride is an organic compound that features a furan ring fused with a thiazole ring and a carbonyl chloride functional group. This compound is of interest due to its potential applications in organic synthesis and pharmaceutical development. The presence of both furan and thiazole rings in its structure makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural and an appropriate dicarbonyl compound.

    Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid group to the carbonyl chloride group using reagents such as thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The furan and thiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Halogenated, Nitrated, and Sulfonated Derivatives: Formed through electrophilic aromatic substitution reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of the carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Furoyl Chloride: A simpler compound with a furan ring and a carbonyl chloride group, used in similar applications but with different reactivity.

    Thiazole-4-carbonyl Chloride: Contains a thiazole ring and a carbonyl chloride group, used in the synthesis of thiazole-based compounds.

    Furfurylamine: Contains a furan ring and an amine group, used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride is unique due to the combination of furan and thiazole rings in its structure, providing a versatile platform for the synthesis of diverse compounds. Its reactivity and potential biological activities make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(furan-2-yl)-1,3-thiazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-7(11)5-4-13-8(10-5)6-2-1-3-12-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUNTBTJMORKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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